molecular formula C16H13NO3 B14210476 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid CAS No. 835594-19-9

4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid

Cat. No.: B14210476
CAS No.: 835594-19-9
M. Wt: 267.28 g/mol
InChI Key: ULRUYZKDCOSNMJ-UHFFFAOYSA-N
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Description

4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is a heterocyclic compound that contains an oxazole ring fused with a benzoic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is unique due to the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its non-dihydro analogs.

Properties

CAS No.

835594-19-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid

InChI

InChI=1S/C16H13NO3/c18-16(19)13-8-6-11(7-9-13)14-10-15(20-17-14)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19)

InChI Key

ULRUYZKDCOSNMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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